molecular formula C14H19BClNO4 B12470496 3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane CAS No. 1310383-28-8

3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane

Cat. No.: B12470496
CAS No.: 1310383-28-8
M. Wt: 311.57 g/mol
InChI Key: MDVGGIYYLKPGII-UHFFFAOYSA-N
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Description

3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane is a complex organic compound that features a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a boron atom, which is central to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane typically involves the reaction of a boron-containing precursor with a chloromethylphenoxy derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a range of functionalized derivatives .

Scientific Research Applications

3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane exerts its effects involves the interaction of its boron center with other molecules. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Similar structure but with silicon instead of boron.

    5-Chloro-1-aza-5-stanna-bicyclo[3.3.3]undecane: Contains tin instead of boron

Uniqueness

3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane is unique due to its boron center, which imparts distinct reactivity and stability compared to its silicon and tin analogs. This uniqueness makes it particularly valuable in applications requiring specific boron-mediated reactions .

Properties

CAS No.

1310383-28-8

Molecular Formula

C14H19BClNO4

Molecular Weight

311.57 g/mol

IUPAC Name

3-[(2-chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane

InChI

InChI=1S/C14H19BClNO4/c1-11-2-3-13(16)14(8-11)18-10-12-9-17-4-6-19-15(21-12)20-7-5-17/h2-3,8,12H,4-7,9-10H2,1H3

InChI Key

MDVGGIYYLKPGII-UHFFFAOYSA-N

Canonical SMILES

B12OCCN(CCO1)CC(O2)COC3=C(C=CC(=C3)C)Cl

Origin of Product

United States

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